molecular formula C21H16BrFN4O2 B2718720 N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1261002-08-7

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Katalognummer: B2718720
CAS-Nummer: 1261002-08-7
Molekulargewicht: 455.287
InChI-Schlüssel: KODSJHCLQAQLCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a multi-heterocyclic scaffold. Its structure includes:

  • A 1H-pyrrole ring substituted with a 1,2,4-oxadiazole unit, which enhances π-π stacking and hydrogen-bonding capabilities.
  • A 4-fluorophenyl group attached to the oxadiazole ring, introducing electronic effects (e.g., electron-withdrawing) that may influence receptor binding.

Eigenschaften

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSJHCLQAQLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is C22H16BrFN4O3C_{22}H_{16}BrFN_{4}O_{3}, with a molecular weight of approximately 483.3 g/mol. The compound features several significant functional groups:

  • Bromobenzyl moiety : Known for its reactivity in nucleophilic substitution.
  • Oxadiazole ring : Associated with stability and potential biological activity.
  • Pyrrole structure : Often linked to various pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity : Compounds containing oxadiazole and pyrrole moieties are often linked to antimicrobial properties. Research suggests that this compound may inhibit the activity of specific enzymes like α-glucosidase and show effectiveness against various pathogens.

Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be attributed to the structural features of the compound.

Antioxidant Activity : The presence of the oxadiazole group may contribute to antioxidant effects, which are beneficial in combating oxidative stress-related diseases .

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated various derivatives of compounds similar to N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide for their antioxidant capabilities using lipid peroxidation assays. Results indicated that most compounds exhibited significant inhibition of lipid peroxidation compared to standard antioxidants like butylated hydroxy toluene (BHT) .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting potential applications in diabetes management by slowing carbohydrate digestion and absorption.

Interaction Studies

Preliminary interaction studies suggest that N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide may bind effectively to certain biological targets involved in metabolic pathways. Further research is necessary to elucidate its mechanism of action and assess any potential side effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamideSimilar oxadiazole and pyrrole structuresAntimicrobial properties
5-Fluoro-N-benzylacetamideContains benzyl and acetamide groupsAnti-inflammatory effects
3-Bromo-N-pyridin-3-ylethanamideSubstituted pyridine instead of pyrrolePotential anti-tumor activity

This comparative analysis highlights how N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide stands out due to its unique combination of halogenated aromatic systems and heterocyclic structures. This arrangement enhances its pharmacological profile compared to other similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, such as the 1,2,4-oxadiazole ring, fluorophenyl groups , or acetamide derivatives . Below is a detailed analysis:

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structural Similarities :
    • Contains the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl motif, critical for binding to mycobacterial targets .
    • Substituted phenyl group (2-methylphenyl vs. 2-bromobenzyl) influences steric and electronic interactions.
  • Pharmacological Data: Demonstrated higher binding affinity (-9.2 kcal/mol) compared to control anti-tuberculosis drugs like isoniazid (-5.4 kcal/mol) .

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole

  • Key Differences: Replaces the oxadiazole-pyrrole system with a bis-tetrazole scaffold.
  • Activity :
    • Moderate binding affinity (-8.7 kcal/mol) but inferior to oxadiazole-containing analogs .

N-(2-methylphenyl)piperidine-1-carboxamide Derivatives

  • Comparison :
    • Piperidine-carboxamide vs. pyrrole-acetamide: The former enhances conformational flexibility but may reduce target specificity.
    • Methyl substitution (2-methylphenyl) vs. bromine (2-bromobenzyl): Bromine’s larger van der Waals radius and lipophilicity could improve membrane permeability .

Data Table: Structural and Pharmacokinetic Comparison

Compound Name Core Scaffold Key Substituents Binding Affinity (kcal/mol) ADMET Profile
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide Pyrrole-oxadiazole-acetamide 2-bromobenzyl, 4-fluorophenyl Not reported Insufficient data
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-oxadiazole 2-methylphenyl, 4-fluorophenyl -9.2 Favorable
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Bis-tetrazole 4-ethylphenyl -8.7 Moderate

Critical Analysis of Structural Modifications

  • Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole ring (in the target compound) provides stronger hydrogen-bond acceptors (N and O) compared to tetrazole, likely enhancing target engagement .
  • Pyrrole vs. Piperidine : Pyrrole’s planar structure may favor stacking interactions in enzyme active sites, whereas piperidine’s flexibility could broaden binding modes .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Assign pyrrole and oxadiazole protons using 2D NMR (COSY, HSQC). Compare chemical shifts with analogous compounds (e.g., δ ~7.3–8.2 ppm for fluorophenyl protons) .
  • IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C21H17BrFN3O2: ~466.04) .
  • X-ray Crystallography : Resolve stereoelectronic effects; dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and fluorophenyl groups) influence π-π stacking .

What advanced strategies address contradictions in biological activity data?

Methodological Answer :
Discrepancies in IC50 values (e.g., anticancer assays) may arise from cell line variability or impurity profiles. Mitigation steps:

  • Purity Validation : Use HPLC (>95% purity) with a C18 column (acetonitrile/water gradient) .
  • Dose-Response Curves : Repeat assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR Analysis : Modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

How can computational modeling predict interaction mechanisms with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The oxadiazole ring may form hydrogen bonds with active-site residues (e.g., Lys745) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories, GROMACS) to assess binding free energies (MM/PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic bromobenzyl group) using Schrödinger’s Phase .

What experimental approaches validate the compound’s fluorescence properties?

Q. Methodological Answer :

  • Spectrofluorometry : Measure λex/λem (e.g., λex = 280 nm, λem = 350–450 nm) in DMSO/PBS. Quenching studies with bovine serum albumin (BSA) quantify binding constants (Stern-Volmer plots) .
  • Quantum Yield Calculation : Compare with reference standards (e.g., quinine sulfate) using integrated sphere methods .

How to resolve crystallographic disorder in structural studies?

Q. Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction quality .
  • Refinement : Apply SHELXL with anisotropic displacement parameters. For disordered bromine atoms, split occupancy refinement (e.g., 50:50) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O, C–H⋯F) stabilizing the lattice .

What mechanistic insights can isotopic labeling provide for degradation studies?

Q. Methodological Answer :

  • Stable Isotopes : Synthesize deuterated analogs (e.g., CD3CO-group) to track metabolic pathways via LC-MS/MS .
  • Hydrolysis Studies : Use 18O-labeled water to identify ester/amide cleavage sites. Monitor by FT-IR (~1740 cm⁻¹ for carboxylic acid formation) .

How to design SAR studies for optimizing pharmacokinetic properties?

Q. Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO3H) to enhance solubility. Measure via shake-flask method (octanol/water partition) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). CYP450 inhibition assays (e.g., CYP3A4) guide structural modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.